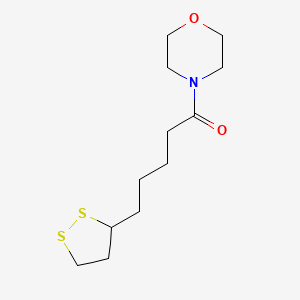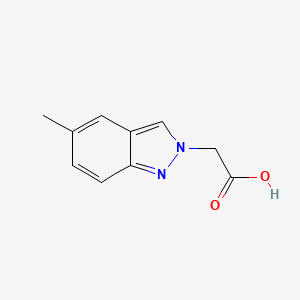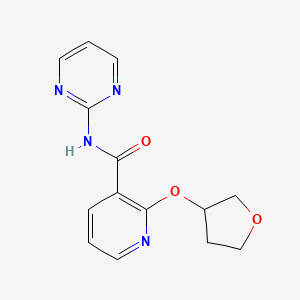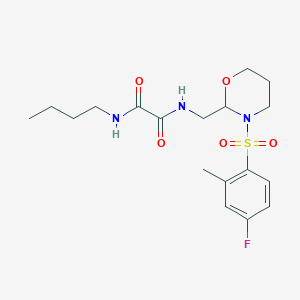
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one, also known as DMPT, is a sulfur-containing compound that has gained significant attention in scientific research due to its potential applications in the fields of aquaculture and agriculture. DMPT has been shown to enhance the growth and feed intake of various aquatic and terrestrial animals, making it a promising candidate for use as a feed additive. In
Mécanisme D'action
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one is not fully understood, but it is believed to work by stimulating the release of appetite-regulating hormones, such as ghrelin and neuropeptide Y, in the hypothalamus. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one may also affect the expression of genes related to growth and metabolism in various tissues, leading to increased growth and feed intake.
Biochemical and Physiological Effects
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to have a variety of biochemical and physiological effects on animals. In fish, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to increase the activity of digestive enzymes and improve the absorption of nutrients. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to increase the expression of genes related to growth and metabolism in the liver and muscle tissue of fish. In poultry and livestock, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to improve the activity of digestive enzymes and increase the absorption of nutrients. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to increase the expression of genes related to growth and metabolism in the liver and muscle tissue of poultry and livestock.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one can be expensive, and its effects may vary depending on the species and age of the animal, as well as the dosage and duration of treatment.
Orientations Futures
There are several areas of future research for 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one, including its potential applications in human nutrition and medicine. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the prevention and treatment of various diseases, such as cancer and cardiovascular disease. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one may also have applications in the field of neurology, as it has been shown to improve cognitive function and memory in animal models. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and duration of treatment.
Conclusion
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one is a promising compound with potential applications in aquaculture, agriculture, and human health. Its ability to enhance growth and feed intake in animals makes it a valuable feed additive, while its antioxidant and anti-inflammatory effects make it a potential candidate for the prevention and treatment of various diseases. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and duration of treatment.
Méthodes De Synthèse
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one can be synthesized using a variety of methods, including the reaction of morpholine with 3-mercapto-1,2-propanediol and 5-bromovalerophenone, or the reaction of morpholine with 3-mercapto-1,2-propanediol and 5-chlorovalerophenone. The resulting compound can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been extensively studied for its potential applications in aquaculture and agriculture. In aquaculture, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to enhance the growth and feed intake of various fish species, including tilapia, carp, and catfish. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to improve the survival rate of fish during transportation and stress conditions. In agriculture, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been used as a feed additive for poultry and livestock, improving their growth and feed efficiency. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to increase the yield and quality of crops, such as rice and wheat.
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-1-morpholin-4-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S2/c14-12(13-6-8-15-9-7-13)4-2-1-3-11-5-10-16-17-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALUFLUQPVMJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2462566.png)
![N-(4-fluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2462569.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2462571.png)
![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2462573.png)
![(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2462575.png)



![1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2462580.png)
![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)
![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)
